molecular formula C9H9ClO3 B8067507 3-(4-Chloro-2-hydroxyphenyl)propanoic acid

3-(4-Chloro-2-hydroxyphenyl)propanoic acid

Cat. No.: B8067507
M. Wt: 200.62 g/mol
InChI Key: IJGMYMQGIIORDW-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-hydroxyphenyl)propanoic acid is an organic compound characterized by the presence of a chloro and hydroxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-hydroxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method includes the use of 4-chloro-2-hydroxyacetophenone as a starting material, which undergoes a series of reactions including aldol condensation and subsequent oxidation to form the target compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The chloro group can be reduced to a hydroxy group under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 3-(4-Chloro-2-oxophenyl)propanoic acid.

    Reduction: Formation of 3-(4-Hydroxy-2-hydroxyphenyl)propanoic acid.

    Substitution: Formation of 3-(4-Amino-2-hydroxyphenyl)propanoic acid or 3-(4-Mercapto-2-hydroxyphenyl)propanoic acid.

Scientific Research Applications

3-(4-Chloro-2-hydroxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)propanoic acid: Lacks the chloro group, which may result in different reactivity and biological activity.

    3-(2,4-Dihydroxyphenyl)propanoic acid: Contains an additional hydroxy group, potentially altering its chemical properties and applications.

    Phloretic acid: A naturally occurring phenolic compound with similar structural features but different functional groups.

Uniqueness

3-(4-Chloro-2-hydroxyphenyl)propanoic acid is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

3-(4-chloro-2-hydroxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGMYMQGIIORDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The subtitle compound was prepared by using the product from step i). (3.48 g) was added to a solution of triethylamine (10 ml) and formic acid (7 ml) in DMF (30 ml) after 20 minutes. Meldrum's acid (3.22 g) was added and the mixture heated to 100 C for 4 hours. The solution was basified with 2M NaOH, extracted with ether (discarded). The aqueous layer was acidified with 2M HCl, extracted with ethyl acetate, dried and concentrated under reduced pressure to give an oil. The residue was purified by chromatography on silica eluting with diethyl ether/isohexane 1:5, yield 0.40 g.
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